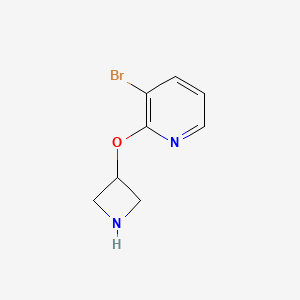
2-(Azetidin-3-yloxy)-3-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-3-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-3-bromopyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-bromopyridine with azetidine in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the azetidine group.
Another approach involves the use of the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method allows for the efficient synthesis of functionalized azetidines, including this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yloxy)-3-bromopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-(Azetidin-3-yloxy)-3-bromopyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yloxy)-3-bromopyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound features a similar azetidine ring but with different substituents, leading to distinct chemical properties and biological activities.
3-Allylazetidin-2-one: Another related compound with an azetidine ring, differing in the nature of the substituents.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound also contains an azetidine ring, with variations in the substituents affecting its reactivity and applications.
Uniqueness
2-(Azetidin-3-yloxy)-3-bromopyridine is unique due to the presence of both the azetidine and bromopyridine moieties. This combination imparts distinct chemical properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis. The ability to undergo diverse chemical reactions and its potential as a pharmacophore further highlight its uniqueness.
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)-3-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNODYBUCGIXXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride](/img/structure/B13554344.png)

![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)

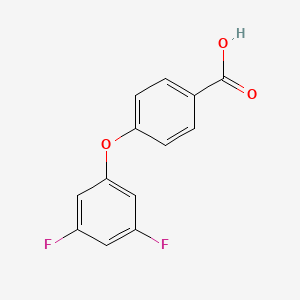
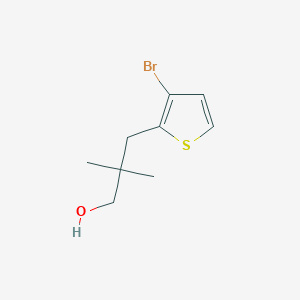
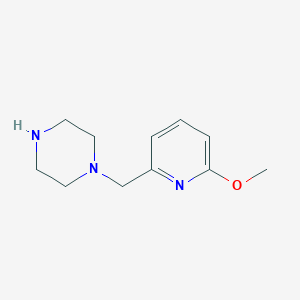
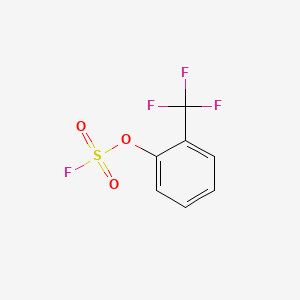
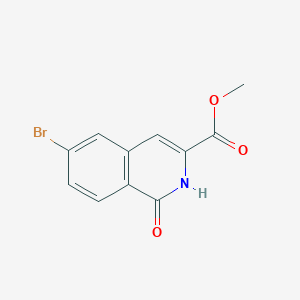


![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)


